Benzyl 3-(chloromethyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC13461677
Molecular Formula: C14H18ClNO2
Molecular Weight: 267.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18ClNO2 |
|---|---|
| Molecular Weight | 267.75 g/mol |
| IUPAC Name | benzyl 3-(chloromethyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H18ClNO2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 |
| Standard InChI Key | ABGTXDVLMZYJHR-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCl |
| Canonical SMILES | C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCl |
Introduction
Structural and Physicochemical Properties
The compound’s piperidine core is substituted at the 3-position with a chloromethyl group () and at the 1-position with a benzyl carboxylate moiety. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 267.75 g/mol |
| IUPAC Name | Benzyl 3-(chloromethyl)piperidine-1-carboxylate |
| SMILES | |
| Boiling Point | Not explicitly reported |
| Solubility | Soluble in polar aprotic solvents (e.g., DCM, DMF) |
The chloromethyl group confers electrophilic reactivity, enabling nucleophilic substitution reactions, while the Cbz group acts as a protective moiety for amines .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis typically involves the conversion of piperidine-3-carboxylic acid derivatives. A common method includes:
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Carboxylic Acid Activation: Reacting 1-(benzyloxycarbonyl)piperidine-3-carboxylic acid with thionyl chloride () or oxalyl chloride () in dichloromethane (DCM) at 0–20°C .
This step yields the acyl chloride intermediate.
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Chloromethylation: Subsequent treatment with chloromethylating agents introduces the group.
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Reactants: 1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid (1.05 g, 4 mmol), thionyl chloride (0.573 g, 4.81 mmol).
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Conditions: Anhydrous DCM, 0°C to room temperature, overnight reaction.
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Yield: Crude product used directly in further reactions.
Key Chemical Reactions
The chloromethyl group participates in:
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Nucleophilic Substitution: Reacts with amines, azides, or thiols to form secondary amines, azides, or sulfides.
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Reduction: Lithium aluminum hydride () reduces the ester to an alcohol.
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Oxidation: Forms carbonyl derivatives under strong oxidizing conditions.
Applications in Medicinal Chemistry
Intermediate in Drug Synthesis
The compound is a precursor for bioactive molecules:
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Anticancer Agents: Piperidine derivatives exhibit cytotoxicity via kinase inhibition.
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Neurological Therapeutics: Structural analogs target σ-receptors and monoamine transporters .
Case Study: Antibiotic Development
In a 2024 study, benzyl 3-(chloromethyl)piperidine-1-carboxylate was alkylated with ethyl 4-bromobutyrate to produce a pyrrolidine derivative with enhanced antibacterial activity .
Comparative Analysis with Analogues
The chloromethyl derivative’s balance of reactivity and stability makes it preferable for controlled synthetic modifications.
Analytical Characterization
Spectroscopic Data
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¹H NMR (CDCl₃): Key signals include δ 1.7–2.8 ppm (piperidine protons), δ 5.1–5.2 ppm (benzyl -), and δ 3.5–4.0 ppm () .
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HRMS: Molecular ion peak at [M+H]⁺.
Recent Advances and Future Directions
Recent studies (2024–2025) focus on:
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